Pestalone
描述
属性
分子式 |
C21H20Cl2O6 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC 名称 |
2-(3,5-dichloro-2-hydroxy-6-methoxy-4-methylbenzoyl)-4,6-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3 |
InChI 键 |
ACRANQNXYMAQKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl |
同义词 |
pestalone |
产品来源 |
United States |
科学研究应用
Introduction to Pestalone
This compound is a chlorinated benzophenone antibiotic, first isolated in 2001 from a marine fungus co-cultured with a marine bacterium. This compound has garnered attention due to its potent antimicrobial properties, particularly against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The unique biosynthetic origins and structural characteristics of this compound position it as a significant candidate for further research in the fields of microbiology and pharmacology.
Chemical Structure and Biosynthesis
This compound's structure was elucidated through various spectroscopic methods, including nuclear magnetic resonance and single-crystal X-ray analysis. Its synthesis was initially challenging due to limited availability, but advancements in total synthesis have facilitated further biological testing. The compound's synthesis involves the interaction between the marine fungus Pestalotia and a specific marine bacterium, which triggers the production of this compound during co-cultivation.
Antibiotic Efficacy
This compound exhibits significant antibiotic activity against several strains of resistant bacteria:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) reported at 37 ng/mL.
- Vancomycin-resistant Enterococcus faecium : MIC of 78 ng/mL.
However, subsequent studies indicated that the effective concentration for some MRSA strains could be as high as 3-10 µg/mL, suggesting variability in potency depending on the strain tested .
Antifungal Activity
Research has also explored this compound's antifungal properties, demonstrating efficacy against various fungal pathogens. The compound has shown potential in inhibiting the growth of several plant pathogens, indicating its broader applicability beyond human health to agricultural contexts .
Study 1: Antimicrobial Screening
A comprehensive study conducted by Cueto et al. highlighted this compound's antimicrobial spectrum. The research involved testing multiple strains of MRSA and other pathogens, confirming its strong activity against resistant bacteria while also assessing its cytotoxic effects on human tumor cell lines .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (ng/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 37 |
| Vancomycin-resistant Enterococcus faecium | 78 |
| Various plant pathogens | Varies |
Study 2: Synthetic Derivatives
Further investigations into synthetic derivatives of this compound revealed that while some analogues exhibited similar levels of activity against MRSA, none surpassed the original compound's effectiveness. This research underscores the importance of this compound as a lead compound for developing new antibiotics .
Table 2: Comparative Efficacy of this compound and Derivatives
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 3-10 |
| Pestalachloride A | Comparable |
| N-alkylated derivatives | Not active |
Applications in Pharmaceutical Development
Given its potent activity against resistant strains, this compound is being evaluated for potential applications in clinical settings. Its unique mechanism of action offers a promising avenue for developing new treatments for infections that are increasingly difficult to manage with existing antibiotics.
相似化合物的比较
Comparison with Similar Compounds
Pestalone belongs to a family of chlorinated benzophenones and related polyketides with diverse bioactivities. Below is a detailed comparison with structurally or functionally analogous compounds:
Pestalachlorides A–D
- Structural Similarities: Pestalachlorides share the benzophenone backbone but differ in substituents. For example, pestalachloride A contains an additional prenyl group and chlorine atom at distinct positions compared to this compound .
- Bioactivity :
- Biosynthesis : Both compounds derive from fungal Pestalotiopsis spp., but pestalachlorides require enzymatic halogenation and methylation steps absent in this compound’s pathway .
Marmycins A and B
- Structural Differences: Marmycins are pentacyclic C-glycosides lacking the chlorinated benzophenone motif of this compound .
Pestalalactone
- Structural Relationship : Pestalalactone is a derivative of this compound formed via spontaneous lactonization under acidic conditions .
- Bioactivity: While this compound retains strong antibacterial properties, pestalalactone shows reduced activity (MIC for MRSA > 100 ng/mL), emphasizing the importance of the intact benzophenone structure .
Key Research Findings and Data Tables
Table 1: Antimicrobial Activity of this compound and Analogous Compounds
Table 2: Structural Features Influencing Bioactivity
准备方法
Discovery and Initial Isolation
Pestalone was first isolated in 2001 from a marine fungus identified as a member of the genus Pestalotia, co-cultured with the marine bacterium CNJ-328. The fungus, collected from the surface of the brown alga Rosenvingea sp. in the Bahamas, produced this compound exclusively in the presence of the bacterial strain. This co-culture-dependent biosynthesis underscores the ecological interplay between marine microorganisms and their role in secondary metabolite production.
The fermentation process involved cultivating the fungus and bacterium in a nutrient-rich marine broth, followed by extraction with organic solvents such as ethyl acetate. The crude extract was purified via column chromatography, yielding this compound as a crystalline solid. Structural elucidation relied on spectral data (NMR, MS) and single-crystal X-ray diffraction, which confirmed the chlorinated benzophenone scaffold. Notably, this compound exhibited moderate cytotoxicity against the National Cancer Institute’s 60-cell line panel, with IC₅₀ values in the micromolar range.
Total Synthesis of this compound
Early Synthetic Efforts
The first total synthesis of this compound was reported in 2004, followed by a refined approach in 2010. These efforts aimed to address the limited availability of the natural product and enable structural derivatization. The 2010 synthesis employed a convergent strategy, constructing the benzophenone core through Friedel-Crafts acylation and halogenation steps.
Key Synthetic Steps
-
Friedel-Crafts Acylation : A resorcinol derivative was acylated with a chlorinated acyl chloride to establish the benzophenone backbone.
-
Halogenation : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) introduced the chlorine substituents at positions 4 and 6 of the aromatic rings.
-
Lactonization : Intramolecular esterification formed the γ-lactone ring, a critical feature of this compound’s structure.
The final product was obtained in 12 linear steps with an overall yield of 8.5%, reflecting the complexity of the synthetic route.
Structural Revision and Byproduct Formation
During synthesis, this compound was observed to undergo facile transformations into pestalalactone and pestalachloride A under mild acidic or photolytic conditions. For instance, exposure to UV light (λ = 365 nm) in methanol led to the formation of pestalalactone via a Norrish-Type I cleavage, while treatment with HCl gas yielded pestalachloride A through chlorinolysis. These side reactions underscored the compound’s inherent reactivity and informed subsequent synthetic modifications to stabilize the core structure.
Semi-Synthesis and Derivatization
Deformyl-Pestalone Analogues
In 2003, a semi-synthetic approach produced deformyl-pestalone and related analogues by selectively modifying the carbonyl group of the natural product. Reductive amination with primary amines generated isoindolinone derivatives, which exhibited enhanced solubility but reduced antimicrobial activity compared to this compound.
Comparative Analysis of Preparation Methods
常见问题
Q. How is Pestalone synthesized and structurally characterized in laboratory settings?
this compound is synthesized via co-fermentation of marine fungi (e.g., Libertella spp.) and bacteria, followed by chromatographic isolation. Structural characterization employs NMR (¹H, ¹³C, 2D-COSY, HMBC) and IR spectroscopy to confirm its molecular formula (C₂₁H₂₀O₆Cl₂), functional groups (e.g., ketone, aldehyde, phenolic hydroxyl), and stereochemistry . UV-Vis spectroscopy further validates conjugated systems. Reproducibility requires strict adherence to fermentation conditions and spectral data cross-referencing with synthetic standards .
Q. What are the foundational findings on this compound’s antimicrobial activity against MRSA?
Initial studies reported this compound’s MIC of 37 ng/mL against MRSA (methicillin-resistant Staphylococcus aureus) via broth microdilution assays. However, synthetic this compound later showed reduced potency (MIC = 3–10 μg/mL) against clinical MRSA isolates (e.g., USA300, Mu50). This discrepancy underscores the need for strain-specific controls and standardized testing protocols (e.g., CLSI guidelines) .
Q. What methodologies are used to assess this compound’s antifungal activity against plant pathogens?
Antifungal activity is evaluated using dose-response assays (e.g., microtiter plate-based ED₅₀ determination) against pathogens like Fusarium culmorum and Phytophthora cryptogea. Activity is quantified via growth inhibition metrics, with results compared to reference antifungals (e.g., amphotericin B). Data interpretation requires normalization to solvent controls and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s reported bioactivity data?
Discrepancies (e.g., MIC variations from ng/mL to μg/mL) arise from differences in bacterial strains, assay conditions (e.g., broth composition, incubation time), and compound stability. Mitigation strategies include:
- Using reference MRSA strains (e.g., ATCC 43300) for cross-laboratory validation.
- Testing synthetic this compound alongside natural isolates to rule out matrix effects.
- Monitoring compound degradation via HPLC during assays .
Q. What experimental designs are critical for studying this compound’s structure-activity relationships (SAR)?
SAR studies require systematic synthesis of derivatives (e.g., isoindolinones, deformyl analogs) and comparative bioactivity profiling. Key steps:
- Derivatization : React this compound with amines or halogens to modify reactive sites (e.g., aldehyde group).
- Bioassay : Test derivatives against MRSA and plant pathogens using standardized MIC/ED₅₀ protocols.
- Data Analysis : Correlate substituent effects (e.g., electronegativity, steric bulk) with activity trends using multivariate regression .
Q. How can researchers address this compound’s instability in bioactivity assays?
this compound’s reactivity with amines (forming isoindolinones) necessitates:
- Pre-stability testing : Incubate this compound in assay media (e.g., Mueller-Hinton broth) and quantify degradation via LC-MS.
- Control experiments : Include amine-free media or co-administer stabilizing agents (e.g., antioxidants).
- Activity validation : Compare parent compound activity with degradation byproducts .
Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous antifungal data?
For variable activity across pathogens (e.g., ED₅₀ ranges from 0.014 μg/mL to >50 μg/mL):
- Apply non-parametric tests (e.g., Kruskal-Wallis) to account for non-normal distributions.
- Use cluster analysis to group pathogens by sensitivity profiles.
- Report confidence intervals for MIC/ED₅₀ values to highlight uncertainty .
Methodological Tables
Table 1: Comparative MIC Values of this compound Against MRSA Strains
| Strain | MIC (Natural this compound) | MIC (Synthetic this compound) | Reference |
|---|---|---|---|
| Original isolate | 37 ng/mL | N/A | |
| USA300 | N/A | 10 μg/mL | |
| Mu50 | N/A | 5 μg/mL |
Table 2: Key Antifungal Activities of this compound Derivatives
| Compound | Target Pathogen | ED₅₀/MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound (1) | Fusarium culmorum | 7.9 | |
| Dibromo derivative (7) | F. culmorum | 0.014 | |
| Pestalachloride A | Pyrenophora teres | 33.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
